molecular formula C24H31N5O3S B3479216 N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(1-mesityl-1H-tetrazol-5-yl)thio]acetamide

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(1-mesityl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B3479216
M. Wt: 469.6 g/mol
InChI Key: QJNTWYSJHUHOQG-UHFFFAOYSA-N
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Description

“N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(1-mesityl-1H-tetrazol-5-yl)thio]acetamide” is a complex organic compound. It contains a tetrazole group (a five-membered ring containing four nitrogen atoms), a thioacetamide group (an acetamide group with a sulfur atom), and a diethoxyphenyl group (a phenyl group with two ethoxy substituents) .


Molecular Structure Analysis

The molecular formula of this compound is C24H31N5O3S, with an average mass of 469.600 Da . The structure includes several functional groups that could influence its chemical behavior, including the polar tetrazole and thioacetamide groups, and the potentially electron-donating diethoxyphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The tetrazole group can participate in various reactions, such as substitutions or reductions. The thioacetamide group might be reactive towards nucleophiles, and the diethoxyphenyl group could undergo reactions typical for aromatic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple polar groups could impact its solubility in different solvents .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological targets through its polar tetrazole and thioacetamide groups .

Future Directions

The potential applications of this compound would depend on its biological activity, which is currently unknown. It could be a subject of future research to explore its potential uses .

properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-(2,4,6-trimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3S/c1-6-31-20-9-8-19(14-21(20)32-7-2)10-11-25-22(30)15-33-24-26-27-28-29(24)23-17(4)12-16(3)13-18(23)5/h8-9,12-14H,6-7,10-11,15H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNTWYSJHUHOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=NN2C3=C(C=C(C=C3C)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(1-mesityl-1H-tetrazol-5-yl)thio]acetamide
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N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(1-mesityl-1H-tetrazol-5-yl)thio]acetamide
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N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(1-mesityl-1H-tetrazol-5-yl)thio]acetamide
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N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(1-mesityl-1H-tetrazol-5-yl)thio]acetamide
Reactant of Route 5
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N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(1-mesityl-1H-tetrazol-5-yl)thio]acetamide
Reactant of Route 6
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N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(1-mesityl-1H-tetrazol-5-yl)thio]acetamide

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